molecular formula C7H12N2OSi B1643731 2-Trimethylsilyloxypyrimidine

2-Trimethylsilyloxypyrimidine

Cat. No.: B1643731
M. Wt: 168.27 g/mol
InChI Key: IBCXGJWGOAAAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The reaction yields a cloudy liquid with a boiling point of 82–83°C at 10 mbar and a high purity (91% isolated yield). Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 8.46 (d, 2H, H-4,6), 6.89 (t, 1H, H-5), 0.38 (s, 9H, Si-CH₃).
  • ¹³C NMR (CDCl₃): δ 163.7 (C2), 159.3 (C4), 114.9 (C5), 0.1 (Si-CH₃) .

This compound is primarily used as an intermediate in nucleoside synthesis, as demonstrated by its reaction with Hoffer’s chlorosugar to form glycosylated products .

Properties

Molecular Formula

C7H12N2OSi

Molecular Weight

168.27 g/mol

IUPAC Name

trimethyl(pyrimidin-2-yloxy)silane

InChI

InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-8-5-4-6-9-7/h4-6H,1-3H3

InChI Key

IBCXGJWGOAAAHT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=NC=CC=N1

Canonical SMILES

C[Si](C)(C)OC1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The silyloxy group in this compound is electron-withdrawing, polarizing the pyrimidine ring, whereas the ethynyl group in 5-((Trimethylsilyl)ethynyl)pyrimidine introduces sp-hybridized carbon, altering conjugation .
2.3 Physical Properties
Property This compound 5-((Trimethylsilyl)ethynyl)pyrimidine 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
Boiling Point 82–83°C (10 mbar) Not reported Data incomplete (NIST outliers noted)
Solubility Likely polar aprotic solvents Lower solubility due to ethynyl group Higher hydrophobicity due to dual silyl groups
Thermal Stability Moderate (distillable) Potentially lower (ethynyl degradation) Likely stable (steric protection)

Research Findings and Challenges

  • Advantages of this compound : High-yield synthesis, straightforward purification, and compatibility with glycosylation reactions make it a preferred intermediate in nucleoside chemistry .
  • Limitations of Analogs :
    • The ethynyl derivative’s synthetic utility is niche, restricted to coupling reactions .
    • Bis-silylated compounds face challenges in selective deprotection and increased molecular weight, complicating chromatographic separation .

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